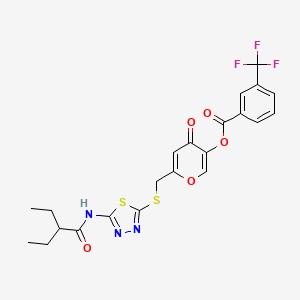

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-15-9-16(29)17(10-32-15)33-19(31)13-6-5-7-14(8-13)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHJNIVSQYVWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of 2-ethylbutanoic acid, which reacts with thioamide and thiadiazole compounds to form the thiadiazole-thio intermediate. Further, this intermediate undergoes a reaction with 4-hydroxy-2-pyrone in the presence of trifluoromethyl benzoate to form the target compound.

Industrial Production Methods: Industrial-scale synthesis employs continuous flow chemistry for reaction optimization. The controlled reaction environment, catalysts, and rigorous purification steps are crucial for high yield and purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound has numerous applications:

Chemistry: As a reagent and intermediate in synthetic organic chemistry.

Biology: As a molecular probe for biochemical assays.

Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Used in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

Mechanism: The compound interacts with specific molecular targets through its unique functional groups.

Molecular Targets: Enzyme inhibition, receptor binding, or modulation of molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Thiadiazole-Based Compound Comparison

Benzoate Ester Analogues

Compounds such as I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) () share the benzoate ester backbone but differ in heterocyclic appendages:

- Heterocyclic Moieties : I-6373 uses a methylisoxazole-phenethylthio group, while the target compound employs a thiadiazole-pyran system.

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances stability against enzymatic hydrolysis compared to methyl or isoxazole substituents .

Table 2: Benzoate Ester Derivatives

| Compound | Heterocycle | Bioactivity Hypothesis |

|---|---|---|

| Target Compound | Thiadiazole-pyran | Potential anti-inflammatory/antimicrobial |

| I-6373 () | Methylisoxazole-phenethylthio | Unspecified (likely enzyme inhibition) |

Heterocyclic Variations

- Thiazole vs. Thiadiazole: Compounds like 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () use thiazole or thiophene rings.

- Synthetic Complexity : The target compound’s multi-heterocyclic architecture may pose challenges in synthesis compared to simpler analogues like I-6230 () .

Biologische Aktivität

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex organic molecule that combines various functional groups, notably a thiadiazole ring and a pyranone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 455.56 g/mol. The compound features several key structural components:

| Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered ring containing two nitrogen atoms and one sulfur atom. |

| Pyranone Structure | A six-membered ring with one oxygen atom and a carbonyl group. |

| Benzoate Moiety | A phenyl group attached to a carboxylic acid derivative. |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Interaction : The thiadiazole moiety may interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.

- Receptor Binding : The pyranone structure can participate in hydrogen bonding with amino acid residues in target proteins, influencing receptor activity.

- Antimicrobial Action : The compound has shown promise in preliminary studies as an antimicrobial agent, potentially disrupting bacterial cell wall synthesis or function.

Biological Activity Studies

Recent studies have explored the biological activities of this compound:

Antimicrobial Activity

In vitro assays have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Table 1 summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

Research has indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Table 2 outlines the cytotoxic effects observed in these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with traditional antibiotics.

- Case Study on Cancer Cell Lines : In a separate study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results suggested that it could be developed into a lead compound for further investigation into cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including:

- Thiadiazole core formation : Condensation of thiosemicarbazides with carboxylic acid derivatives (e.g., 2-ethylbutanamide) under acidic conditions to form the 1,3,4-thiadiazole ring .

- Thioether linkage : Reaction of the thiadiazole-thiol intermediate with a bromomethylpyran derivative in polar aprotic solvents (e.g., DMF) using a base like triethylamine to facilitate nucleophilic substitution .

- Esterification : Coupling the pyran intermediate with 3-(trifluoromethyl)benzoyl chloride in dichloromethane with catalytic DMAP .

Key optimization parameters : Temperature control (60–80°C for cyclization steps), solvent polarity, and stoichiometric ratios (1:1.2 for thiol-to-alkylating agent) to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermal stability : Decomposition occurs above 150°C (DSC/TGA data). Store at -20°C in inert atmospheres to prevent oxidation of the thioether bond .

- pH sensitivity : Hydrolysis of the ester moiety is observed at pH >8.0 (e.g., in basic buffers). Use neutral buffers (pH 6.5–7.5) for biological assays .

Advanced Research Questions

Q. How can molecular docking predict this compound’s interaction with biological targets (e.g., enzymes)?

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

- Case study : If analog A shows higher IC₅₀ than analog B despite similar substituents:

Q. How can substituent modifications enhance potency or reduce toxicity?

- Trifluoromethyl replacement : Substitute CF₃ with cyano (-CN) to maintain hydrophobicity while reducing metabolic toxicity .

- Thiadiazole optimization : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to enhance electrophilicity and target binding .

- Pyran ring modification : Replace 4-oxo with 4-thioxo to improve solubility without compromising ring planarity .

Q. What analytical methods quantify trace impurities in synthesized batches?

Q. How does the compound’s reactivity impact formulation for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.